

(R)-(-)-Glycidyl nosylate molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-(-)-Glycidyl nosylate

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An In-depth Technical Guide to (R)-(-)-Glycidyl Nosylate

For researchers, scientists, and professionals in drug development, a thorough understanding of key chemical intermediates is paramount. **(R)-(-)-Glycidyl nosylate** is a significant chiral building block used in the synthesis of various pharmaceutical compounds. This guide provides core technical data, experimental protocols, and a visual representation of its synthetic pathway.

Core Molecular Data

(R)-(-)-Glycidyl nosylate, also known as [(2R)-oxiran-2-yl]methyl 3-nitrobenzene-1-sulfonate, is a crystalline solid at room temperature. Its key molecular identifiers and properties are summarized below for quick reference.

Property	Value
Molecular Formula	C ₉ H ₉ NO ₆ S
Molecular Weight	259.23 g/mol
CAS Number	115314-17-5
Appearance	Light yellow crystalline powder or needles
IUPAC Name	[(2R)-oxiran-2-yl]methyl 3-nitrobenzenesulfonate

Synthetic Protocol

The synthesis of **(R)-(-)-Glycidyl nosylate** is crucial for its application as a chiral intermediate. Below is a detailed experimental protocol for its preparation, adapted from established methods for its enantiomer.

Objective: To synthesize **(R)-(-)-Glycidyl nosylate** from (R)-glycidol and 3-nitrobenzenesulfonyl chloride.

Materials:

- (R)-glycidol
- 3-nitrobenzenesulfonyl chloride
- Triethylamine
- Anhydrous dichloromethane (CH_2Cl_2)
- Water (H_2O)
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Anhydrous sodium sulfate (Na_2SO_4)
- Ice

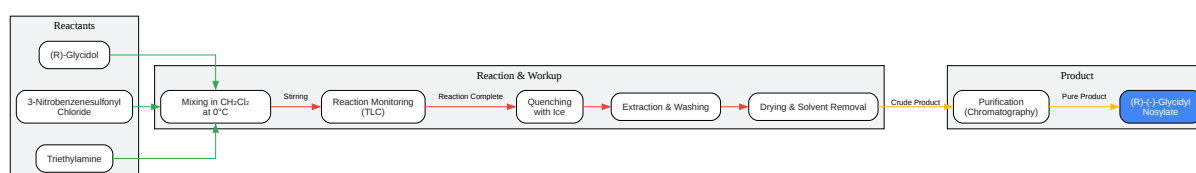
Procedure:

- A solution of (R)-glycidol and triethylamine is prepared in anhydrous dichloromethane in a reaction vessel.
- The solution is cooled to 0°C using an ice bath.
- 3-nitrobenzenesulfonyl chloride is added portion-wise to the cooled solution with continuous stirring.

- The reaction mixture is stirred at 0°C for approximately one hour. Following this, the mixture is allowed to slowly warm to room temperature.
- The progress of the reaction is monitored using Thin Layer Chromatography (TLC) until the (R)-glycidol is completely consumed.
- Upon completion, the reaction is quenched by the addition of crushed ice.
- The mixture is then transferred to a separatory funnel for extraction with dichloromethane and water.
- The organic layer is separated and washed with saturated aqueous sodium bicarbonate solution.
- The washed organic layer is dried over anhydrous sodium sulfate.
- The solvent is removed under reduced pressure to yield the crude product.
- The crude product can be further purified by flash column chromatography to obtain pure (R)-(-)-Glycidyl nosylate.

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of (R)-(-)-Glycidyl nosylate.



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Caption: Synthetic workflow for **(R)-(-)-Glycidyl nosylate**.

Applications in Drug Development

(R)-(-)-Glycidyl nosylate serves as a critical chiral intermediate in the synthesis of various pharmaceutical agents. Its epoxide ring is susceptible to nucleophilic attack, and the nosylate group is an excellent leaving group, allowing for a variety of chemical transformations. A notable application is in the synthesis of Landiolol, an ultra-short-acting, highly selective β 1-adrenergic receptor antagonist used for the management of tachyarrhythmias.[1] The specific stereochemistry of **(R)-(-)-Glycidyl nosylate** is essential for the desired pharmacological activity of the final drug product.

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References

- 1. Synthesis and Applications of (S)-(+)-Glycidyl nosylate_Chemicalbook [chemicalbook.com]
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